molecular formula C11H14N4 B2926257 1-methyl-N-((6-methylpyridin-2-yl)methyl)-1H-pyrazol-4-amine CAS No. 1521344-18-2

1-methyl-N-((6-methylpyridin-2-yl)methyl)-1H-pyrazol-4-amine

Cat. No. B2926257
CAS RN: 1521344-18-2
M. Wt: 202.261
InChI Key: PCJCVFXFEBAYOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would include a detailed description of the reaction steps, including the reagents and conditions for each step .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with various reagents under different conditions, and the study of reaction mechanisms .


Physical And Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Anti-Fibrosis Activity

1-methyl-N-((6-methylpyridin-2-yl)methyl)-1H-pyrazol-4-amine: and its derivatives have been studied for their potential anti-fibrotic activities. These compounds have been evaluated against immortalized rat hepatic stellate cells (HSC-T6), which are key players in the development of liver fibrosis. The compounds showed promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating their potential as novel anti-fibrotic drugs .

Synthesis of Heterocyclic Compounds

The compound serves as a building block in the synthesis of novel heterocyclic compounds with potential biological activities. The pyrimidine moiety, in particular, is a privileged structure in medicinal chemistry, and compounds containing pyrimidine as the core exhibit diverse types of biological and pharmaceutical activities .

Pharmacological Research

Due to its structural features, 1-methyl-N-((6-methylpyridin-2-yl)methyl)-1H-pyrazol-4-amine is a valuable compound in pharmacological research. It can be used to design and synthesize various pharmacologically active derivatives that may exhibit antimicrobial, antiviral, antitumor, and other activities .

Chemical Biology

In chemical biology, this compound can be utilized to construct libraries of novel heterocyclic compounds. These libraries can then be screened for a wide range of biological activities, aiding in the discovery of new therapeutic agents .

Medicinal Chemistry

The compound is employed in medicinal chemistry to design privileged structures. These structures are often used to create small molecule drugs that can interact with biological targets to treat various diseases .

Drug Discovery

1-methyl-N-((6-methylpyridin-2-yl)methyl)-1H-pyrazol-4-amine: is instrumental in drug discovery processes. It can be modified to enhance its pharmacokinetic properties, such as solubility and stability, making it a versatile candidate for developing new medications .

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve studying its effects on enzymes, cell membranes, or other biological targets .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) often provide this information .

Future Directions

This could involve potential applications of the compound in areas such as medicine, materials science, or environmental science. It could also involve proposed studies to learn more about the compound’s properties or reactivity .

properties

IUPAC Name

1-methyl-N-[(6-methylpyridin-2-yl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-9-4-3-5-10(14-9)6-12-11-7-13-15(2)8-11/h3-5,7-8,12H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJCVFXFEBAYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CNC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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